Unparalleled Solubility in Toluene vs. Potassium tert‑Butoxide Enables Homogenous Reaction Conditions
Sodium 2,2‑dimethylpropan‑1‑olate is available as a 25 wt% solution in toluene, demonstrating solubility far exceeding that of potassium tert‑butoxide. Specifically, KOt‑Bu dissolves only 2.27 g/100 g in toluene at 25‑26 °C [1], while NaOCH₂tBu forms clear, concentrated solutions (≥25 wt%, equivalent to ~33 g/100 g in toluene) . This approximately 14‑fold solubility advantage eliminates the need for more polar co‑solvents and supports truly homogenous base‑mediated reactions.
| Evidence Dimension | Solubility in toluene (wt/wt solvent) |
|---|---|
| Target Compound Data | ≥33 g/100 g (based on 25% commercial solution) |
| Comparator Or Baseline | Potassium tert‑butoxide: 2.27 g/100 g at 25‑26 °C |
| Quantified Difference | ≥14‑fold higher solubility |
| Conditions | 25 °C; commercial solution concentration |
Why This Matters
For process-scale reactions requiring a hydrocarbon-soluble strong base, the drastically higher solubility of sodium 2,2‑dimethylpropan‑1‑olate enables homogenous reaction conditions that potassium tert‑butoxide cannot achieve, directly impacting reaction rate, reproducibility, and scalability.
- [1] Potassium tert‑butoxide, solubility data. PTable.com Wiki. View Source
